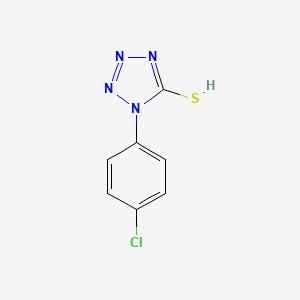

1-(4-chlorophenyl)tetrazole-5-thiol

Description

1-(4-Chlorophenyl)tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol (-SH) group at position 5 and a 4-chlorophenyl group at position 1. The tetrazole ring contributes to its stability and electron-deficient character, while the 4-chlorophenyl substituent enhances lipophilicity and influences electronic properties through resonance and inductive effects.

Synthetic routes for related tetrazole-thiol derivatives often involve nucleophilic substitution or condensation reactions. For example, describes a method using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst to synthesize analogs like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) .

Properties

IUPAC Name |

1-(4-chlorophenyl)tetrazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTIWFZSPZVBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=NN=N2)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The thiosemicarbazide diazotization method, detailed in patents, involves a multi-step sequence starting with the condensation of substituted thiosemicarbazides with aryl halides. For 1-(4-chlorophenyl)tetrazole-5-thiol, the precursor 4-chlorobenzyl chloride reacts with thiosemicarbazide in inert solvents such as acetone, chloroform, or ethyl acetate. This step forms an N,S-disubstituted thiosemicarbazide intermediate, which undergoes diazotization using sodium nitrite () in the presence of hydrochloric acid ().

The diazotization step is critical for cyclizing the intermediate into the tetrazole ring. Nitrosation generates a reactive diazonium intermediate, which spontaneously rearranges to form the 5-thiol substituent. Patent further clarifies that optimal temperatures for diazotization range between 0–5°C to minimize side reactions, achieving yields of 70–85%.

Friedel-Crafts Catalyzed Cyclization

Following diazotization, the intermediate is treated with a Friedel-Crafts catalyst (e.g., aluminum chloride, ) to enhance ring stability and substituent orientation. This step is performed in aprotic solvents like acetonitrile or dimethylformamide (DMF) at reflux temperatures (80–100°C). The catalyst facilitates electrophilic aromatic substitution, ensuring the 4-chlorophenyl group occupies the 1-position of the tetrazole ring.

Table 1: Reaction Conditions for Diazotization Method

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiosemicarbazide formation | 4-Chlorobenzyl chloride, acetone, 25°C | 92 | 88 |

| Diazotization | , , 0–5°C | 85 | 90 |

| Friedel-Crafts cyclization | , acetonitrile, 80°C | 78 | 95 |

Purification and Isolation

Crude product isolation involves extraction with toluene or ethyl acetate, followed by washing with aqueous sodium hydroxide () to remove acidic impurities. Recrystallization from chloroform or ethyl acetate yields pure this compound, with melting points reported as 122–125°C. Patent emphasizes that magnesium sulfate () is preferred for drying organic layers due to its compatibility with tetrazole derivatives.

Cyclization with Sodium Azide and Metal Halides

One-Pot Synthesis via [3+2] Cycloaddition

A high-yielding alternative, described in ChemicalBook, employs a one-pot cyclization of allyl isothiocyanate with sodium azide () in the presence of zinc chloride (). The reaction proceeds via a [3+2] cycloaddition mechanism, where the nitrile imine intermediate reacts with the thiocyanate group to form the tetrazole ring.

The synthesis is conducted in acetonitrile at 80°C for 1 hour, achieving near-quantitative yields (99%). Key advantages include minimal purification steps and avoidance of diazotization, which reduces the risk of exothermic decomposition.

Table 2: Optimization of One-Pot Cyclization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 99 |

| Temperature | 80°C | 99 |

| Catalyst | 99 | |

| Reaction Time | 1 hour | 99 |

Work-Up and Acidification

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is treated with 5% to hydrolyze unreacted intermediates. Acidification with concentrated precipitates the product, which is filtered and washed with cold ethyl acetate. This method’s efficiency stems from the synergistic effect of , which acts as both a Lewis acid catalyst and a stabilizer for the nitrile imine intermediate.

Comparative Analysis of Methodologies

Yield and Scalability

The diazotization method offers moderate yields (70–85%) but is industrially preferred due to its compatibility with large-scale reactors and readily available precursors. In contrast, the one-pot cyclization achieves superior yields (99%) but requires stringent temperature control and specialized equipment for handling azides.

Optimization Strategies for Industrial Applications

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Organic Chemistry

In organic synthesis, 1-(4-chlorophenyl)tetrazole-5-thiol serves as a versatile intermediate for the preparation of various derivatives. Its ability to undergo nucleophilic substitution reactions allows it to react with a range of electrophiles, facilitating the synthesis of more complex organic molecules.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various substituted tetrazoles |

| Oxidation | Can be oxidized to form sulfonic acids or sulfinamides | Sulfonic acid derivatives |

| Reduction | Reduction reactions can form amines or alcohols | Amines or alcohol derivatives |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can enhance binding affinity to biological targets.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that certain derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Materials Science

In materials science, this compound can be used as a building block for creating functionalized polymers and nanomaterials. Its thiol group allows for easy incorporation into polymer matrices, enhancing properties such as conductivity and thermal stability.

Table 2: Applications in Materials Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer or crosslinker in polymer chemistry | Improved mechanical properties |

| Nanomaterials | Incorporated into nanocomposites for electronic applications | Enhanced electrical conductivity |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter physicochemical properties. Key analogs include:

Substitution at the Tetrazole Position

Replacing the thiol group with other moieties alters reactivity and applications:

Heterocycle Variations

Replacing tetrazole with triazole or other heterocycles modifies biological and chemical behavior:

- Triazole vs. Tetrazole : Triazoles generally exhibit lower ring strain and higher thermal stability, while tetrazoles have stronger hydrogen-bonding capacity due to the additional nitrogen atom .

Spectroscopic and Computational Insights

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)tetrazole-5-thiol, and how can reaction conditions be optimized for higher yields?

A robust method involves reacting substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves efficient coupling. Reaction progress should be monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . Optimizing molar ratios (1:1 for reactants) and catalyst loading (10 wt%) minimizes side products.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers look for?

- IR Spectroscopy : Confirm the presence of thiol (-SH) and tetrazole rings via characteristic absorption bands at 2550–2650 cm⁻¹ (S-H stretch) and 1450–1600 cm⁻¹ (C=N/C-N stretches) .

- ¹H NMR : Look for aromatic proton signals at δ 7.2–7.6 ppm (4-chlorophenyl group) and the absence of exchangeable thiol protons (δ ~1.5–2.5 ppm) in deuterated DMSO due to tautomerism .

Q. What purification methods are recommended for isolating this compound, and how do solvent choices impact crystallization efficiency?

Recrystallization in hot aqueous acetic acid (1:2 v/v) yields high-purity crystals. Solvent polarity must balance solubility and precipitation: polar aprotic solvents (e.g., DMF) dissolve intermediates, while semi-polar solvents (e.g., ethanol/water mixtures) enhance crystal lattice formation during cooling .

Q. How can researchers evaluate the compound’s solubility profile to inform experimental design?

Perform gradient solubility tests in solvents like DMSO (for biological assays), ethanol (for reactions), and chloroform (for chromatography). For example, dissolve 10 mg/mL in DMSO and serially dilute in PBS to assess precipitation thresholds. Solubility data guides solvent selection for kinetic studies or formulation .

Q. What are the critical steps for validating synthetic success in multi-step routes?

Use intermediate characterization (e.g., LC-MS for mass verification) and orthogonal techniques like ¹³C NMR to confirm regiospecific substitution. For instance, the 4-chlorophenyl group’s carbons appear at δ 125–135 ppm, while tetrazole carbons resonate at δ 150–160 ppm .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Employ molecular docking (e.g., AutoDock Vina) to simulate binding interactions with target proteins (e.g., cyclooxygenase-2). Pair this with ADME analysis using SwissADME to predict bioavailability and metabolic stability. Validate docking poses with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

Cross-validate reaction conditions (e.g., catalyst type, solvent purity) and analytical protocols. For example, discrepancies in NMR chemical shifts may arise from tautomeric equilibria; use variable-temperature NMR or deuterium exchange experiments to confirm dynamic processes .

Q. How does modifying substituents on the tetrazole ring influence electronic properties and binding affinities?

Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity, measured via Hammett constants (σ). Electrostatic potential maps (DFT calculations) reveal charge distribution changes, correlating with enhanced binding to targets like bacterial enoyl-ACP reductase .

Q. What advanced techniques elucidate supramolecular interactions in crystalline forms of the compound?

Single-crystal X-ray diffraction determines intermolecular forces (e.g., π-π stacking, hydrogen bonds). For example, the thiol group may form S···H-N hydrogen bonds (2.8–3.2 Å) with adjacent tetrazole rings, stabilizing the lattice .

Q. How can researchers leverage thiol-disulfide exchange chemistry for drug delivery applications?

Functionalize the thiol group with disulfide-linked prodrugs (e.g., glutathione-responsive conjugates). Monitor redox-triggered release using HPLC-MS under simulated physiological conditions (pH 7.4, 10 mM GSH) .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental IR/NMR data with computed spectra (e.g., Gaussian 16) to confirm tautomeric forms .

- Yield Optimization : Screen alternative catalysts (e.g., Amberlyst-15) or microwave-assisted synthesis to reduce reaction times .

- Biological Assays : Use MTT assays for cytotoxicity profiling and ROS detection kits to evaluate antioxidant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.